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molecular formula C5H13O4P B1293930 Diethyl (hydroxymethyl)phosphonate CAS No. 3084-40-0

Diethyl (hydroxymethyl)phosphonate

Cat. No. B1293930
M. Wt: 168.13 g/mol
InChI Key: RWIGWWBLTJLKMK-UHFFFAOYSA-N
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Patent
US04886895

Procedure details

To a 2 liter, round bottomed flask fitted with a nitrogen inlet were added 500 grams (3.6 mole) of diethyl phosphite (Aldrich), 120 grams (3.8 mole) of paraformaldehyde (Baker) and approximately 6 milliliters of triethylamine. The mixture was stirred overnight at room temperature but no visible reaction had occurred so approximately 10 milliliters more of triethylamine was added and the mixture was slowly warmed to 90° C. The solution was heated for approximately an additional hour, filtered hot and distilled. 320 grams of a liquid product corresponding to a 60% yield was obtained.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10]>C(N(CC)CC)C>[OH:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
120 g
Type
reactant
Smiles
C=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter, round bottomed flask fitted with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
no visible reaction
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly warmed to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for approximately an additional hour
FILTRATION
Type
FILTRATION
Details
filtered hot
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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